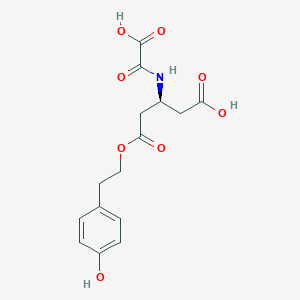

(S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid

Description

(S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid is a synthetic derivative of 5-oxopentanoic acid with distinct functional groups. Its structure features:

- (S)-configuration at the third carbon, ensuring stereochemical specificity.

Below, we compare its structural and functional attributes with similar 5-oxopentanoic acid derivatives.

Properties

Molecular Formula |

C15H17NO8 |

|---|---|

Molecular Weight |

339.30 g/mol |

IUPAC Name |

(3S)-5-[2-(4-hydroxyphenyl)ethoxy]-3-(oxaloamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C15H17NO8/c17-11-3-1-9(2-4-11)5-6-24-13(20)8-10(7-12(18)19)16-14(21)15(22)23/h1-4,10,17H,5-8H2,(H,16,21)(H,18,19)(H,22,23)/t10-/m0/s1 |

InChI Key |

GCHKZPQDBHSGGD-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCOC(=O)C[C@H](CC(=O)O)NC(=O)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCOC(=O)CC(CC(=O)O)NC(=O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:

Formation of the core structure: This involves the creation of the pentanoic acid backbone through a series of condensation reactions.

Introduction of the phenethoxy group: This step involves the etherification of the core structure with 4-hydroxyphenethyl alcohol under acidic or basic conditions.

Carboxyformamido group addition: This is achieved through amidation reactions, often using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficiency and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The phenethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkoxides or amines under basic conditions.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted phenethoxy derivatives.

Scientific Research Applications

(S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the carboxyformamido group can form amide bonds with proteins and enzymes. These interactions can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogs of 5-Oxopentanoic Acid Derivatives

The following table summarizes key structural and functional differences:

Functional and Pharmacological Insights

Steric and Electronic Effects

- Carboxyformamido vs. Tetrazine-Benzylamino (Position 3): The carboxyformamido group in the target compound offers dual hydrogen-bonding sites (-NH and -COOH), contrasting with the tetrazine-benzylamino group in , which enables bioorthogonal click reactions . The latter is critical for hydrogel formation but lacks the stereochemical specificity of the (S)-configured target compound.

4-Hydroxyphenethoxy vs. Bulky Aromatic Groups (Position 5): The 4-hydroxyphenethoxy substituent balances hydrophilicity (via -OH) and aromaticity. In contrast, tert-butyl/methoxy groups in increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility . Fluorophenyl groups () improve metabolic stability via fluorine’s electronegativity .

Biological Activity

(S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential applications in targeting prostate-specific membrane antigen (PSMA) and other biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a carboxyformamido group and a hydroxyphenethoxy moiety enhances its interaction with biological targets.

1. Prostate-Specific Membrane Antigen (PSMA) Inhibition

Recent studies have highlighted the compound's effectiveness as a PSMA ligand. A study reported Ki values ranging from 0.08 nM to 8.98 nM , indicating its high potency compared to previously established urea-based ligands. These values suggest that (S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid may serve as a promising candidate for imaging and therapeutic applications in prostate cancer treatment .

2. Cytotoxicity and Selectivity

In vitro evaluations have demonstrated that the compound exhibits selective cytotoxicity against certain tumor cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapeutics that minimize side effects on healthy tissues.

Table 1: Summary of Biological Activities

The mechanism by which (S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid exerts its biological effects involves binding to specific receptors or enzymes, which can disrupt cellular processes in target cells, particularly in cancerous tissues.

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Assessing the compound's performance in animal models to confirm its therapeutic potential.

- Structural modifications : Investigating how changes in the chemical structure affect biological activity and selectivity.

- Combination therapies : Evaluating the efficacy of this compound in conjunction with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.